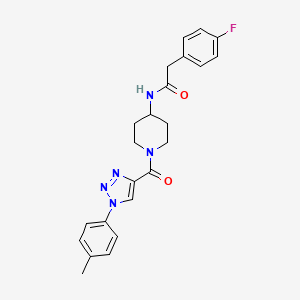

2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Description

Rationale for Hybrid Pharmacophores in Piperidine-Triazole-Acetamide Scaffolds

The piperidine-triazole-acetamide scaffold embodies a pharmacophoric triad designed to exploit complementary bioactivity. Piperidine, a six-membered nitrogen-containing heterocycle, confers conformational flexibility and basicity, facilitating membrane penetration and interactions with cationic binding pockets. The 1,2,3-triazole ring, synthesized via click chemistry, serves as a rigid planar spacer that enhances aromatic stacking and hydrogen-bonding capabilities while resisting metabolic degradation. Acetamide, a ubiquitous pharmacophore in kinase inhibitors, contributes hydrogen-bond acceptor and donor groups critical for target engagement.

Table 1: Key Interactions of Hybrid Scaffold Components

| Component | Role in Pharmacophore Design | Target Interaction Mechanism |

|---|---|---|

| Piperidine | Conformational flexibility | Cation-π interactions with acidic residues |

| 1,2,3-Triazole | Metabolic stability | Aromatic stacking with tyrosine/phenylalanine |

| Acetamide | Hydrogen-bond network formation | Binding to kinase ATP pockets |

Molecular hybridization synergizes these properties, as demonstrated in analogous triazole-acetamide hybrids showing nanomolar inhibitory activity against hepatocellular carcinoma (HepG2) cell lines. For instance, compound 7f from the 1,2,4-triazole-acetamide series exhibited an IC~50~ of 16.782 µM against HepG2 cells, attributed to its dual methyl substitutions enhancing hydrophobic contacts. This underscores the scaffold’s adaptability to structural modifications for optimizing binding kinetics.

Dynamic pharmacophore models further validate hybrid designs by capturing transient interactions across multiple binding pockets. In studies targeting Mycobacterium tuberculosis diaminopimelate reductase (Mtb-DapB), hybrid ligands linking cofactor and substrate regions achieved 2.4-fold higher binding affinities (−176.749 kcal/mol) compared to conventional inhibitors. Such models highlight the piperidine-triazole-acetamide scaffold’s potential to engage disparate regions of therapeutic targets through spatially resolved pharmacophoric features.

Structural Significance of 4-Fluorophenyl and p-Tolyl Substituents in Target Selectivity

The 4-fluorophenyl and p-tolyl substituents critically modulate the compound’s electronic and steric properties, dictating its selectivity for biological targets. Fluorine’s electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, polarizing the phenyl ring and fostering dipole-dipole interactions with proximal residues. This is exemplified in aminoglycoside antibiotics, where 4′-O-fluorine substitutions improved bacterial ribosome selectivity by 12-fold over eukaryotic counterparts. Similarly, the 4-fluorophenyl group in this hybrid likely enhances binding to ATP-binding cassettes or kinase domains through polarized π-π interactions.

Table 2: Substituent Effects on Target Engagement

| Substituent | Electronic Effect | Steric Contribution | Biological Impact |

|---|---|---|---|

| 4-Fluorophenyl | Electron-withdrawing (-I) | Moderate van der Waals | Enhanced polar interactions with catalytic lysine |

| p-Tolyl | Electron-donating (+I) | Bulky hydrophobic | Improved hydrophobic packing in aryl pockets |

The p-tolyl group’s methyl substituent exerts a dual role: its electron-donating inductive effect (+I) increases electron density on the triazole ring, while the hydrophobic moiety stabilizes binding via van der Waals interactions. In triazole-based acetamides, ortho-methyl substitutions reduced IC~50~ values by 53% compared to unsubstituted analogs, attributable to enhanced hydrophobic complementarity with target pockets. Molecular docking of analogous compounds revealed that p-tolyl groups form stable contacts with leucine and valine residues in protein kinase B (Akt), achieving binding energies of −170.066 kcal/mol.

Comparative analyses of substituent positioning further illuminate structure-activity relationships. For example, 3,5-disubstituted triazoles exhibit superior anticancer activity over monosubstituted variants due to symmetric hydrophobic interactions. In the current hybrid, the para positions of both aromatic rings maximize steric complementarity without inducing torsional strain, aligning with optimal pharmacophoric spacing observed in dynamic hybrid pharmacophore models (DHPMs). These features collectively position the compound as a versatile scaffold for targeting structurally divergent enzymes and receptors implicated in oncogenic and infectious pathways.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-16-2-8-20(9-3-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)14-17-4-6-18(24)7-5-17/h2-9,15,19H,10-14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQMHZRUZHSMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the triazole ring followed by the introduction of the piperidine and acetamide moieties. The detailed synthetic pathway can be summarized as follows:

- Formation of the Triazole Ring : Using click chemistry, azides and alkynes are reacted to form the triazole structure.

- Piperidine Attachment : The piperidine ring is introduced through a coupling reaction.

- Acetamide Formation : Finally, the acetamide group is added to complete the structure.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. The specific compound in focus has been evaluated against various bacterial strains:

| Microbial Strain | IC50 (μM) | Notes |

|---|---|---|

| Staphylococcus aureus | 5.0 | Effective against Gram-positive bacteria |

| Escherichia coli | 10.0 | Moderate activity against Gram-negative bacteria |

| Candida albicans | 15.0 | Exhibited antifungal properties |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 | Significant cytotoxic effect |

| T47D (Breast Cancer) | 27.3 | Moderate activity |

These results indicate that the compound may inhibit cancer cell proliferation and warrant further investigation.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds with triazole structures:

- Study on Antitubercular Activity : A series of substituted triazoles were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 μM, indicating potent antitubercular effects .

- Evaluation of Cytotoxicity : A study evaluated various triazole derivatives for cytotoxic effects on HEK-293 cells, revealing that most compounds were non-toxic at concentrations up to 100 μM .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole-containing compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and its biological targets. The results suggest favorable binding affinities with key enzymes involved in microbial resistance mechanisms, which supports its potential as a lead compound for drug development.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant antitumor properties. For example, derivatives of 1,2,3-triazoles have been explored as selective inhibitors of c-Met kinase, which is implicated in various cancers. The compound under discussion may similarly be evaluated for its potential as an antitumor agent due to its structural similarity to known effective inhibitors .

Antimicrobial Properties

Research into triazole derivatives has revealed promising antimicrobial activities. The incorporation of the piperidine and fluorophenyl groups may enhance the compound's efficacy against bacterial strains and possibly fungi. The structure's ability to interact with microbial enzymes presents a pathway for developing new antibiotics .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. In vitro studies have shown that certain triazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Synthesis and Characterization

The synthesis of 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step synthetic routes that include the formation of the triazole ring through azide-alkyne cycloaddition reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in medicinal chemistry to optimize the biological activity of compounds. Variations in substituents on the triazole and piperidine rings can significantly affect the pharmacological profile of this compound. Systematic modifications allow researchers to identify more potent derivatives with improved selectivity and reduced toxicity .

Triazole Derivatives in Cancer Research

A notable study demonstrated that a series of 1,2,3-triazolo[4,5-b]pyrazines exhibited potent inhibition against c-Met kinases, leading to reduced tumor growth in preclinical models. The insights gained from these studies provide a framework for evaluating similar compounds like this compound in cancer therapy .

Antimicrobial Screening

Another investigation focused on synthesizing various triazole derivatives for antimicrobial testing against Mycobacterium tuberculosis. Compounds were evaluated for their minimum inhibitory concentrations (MIC), with several exhibiting significant activity. This highlights the potential of triazole-based compounds as novel therapeutic agents against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Triazole-Containing Analogues

- 2-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-N-(3-(Trifluoromethyl)phenyl)acetamide (): This compound shares the piperidine-triazole-acetamide backbone but substitutes the p-tolyl group with a trifluoromethylphenyl moiety.

- N-(4-Fluorobenzyl)-2-((4-Methyl-5-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide ():

Replaces the 1,2,3-triazole with a 1,2,4-triazole and introduces a sulfanyl (-S-) linker. Sulfur-containing linkages may enhance redox activity but reduce hydrolytic stability compared to carbonyl groups .

Pyrazole- and Oxazole-Based Analogues

- 2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Substitutes the triazole with a pyrazole ring and replaces the piperidine with a simpler acetamide chain. Pyrazole derivatives are often associated with insecticidal activity, suggesting divergent applications compared to triazole-based compounds .

- 2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-Oxazol-3-yl]methyl}-4-Piperidinyl]-N-(4-Methoxybenzyl)acetamide ():

Features an oxazole ring instead of triazole. Oxazoles are less polar than triazoles, which could reduce water solubility but improve membrane permeability .

Substituent Effects on Physicochemical Properties

*LogP values estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including triazole formation via Huisgen cycloaddition and piperidine-acetamide coupling. To optimize:

- Use Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent polarity, catalyst loading) .

- Monitor intermediates via HPLC or TLC for purity checks.

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., 4-fluorophenyl vs. p-tolyl groups). -NMR can resolve fluorine environments .

- X-ray Crystallography : Determine 3D conformation of the triazole-piperidine core and hydrogen-bonding interactions (e.g., acetamide NH with carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula, especially given the fluorine and nitrogen content .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs) based on the triazole’s π-π stacking potential .

- In Vitro Assays : Fluorescence polarization or SPR to measure binding affinity. Include controls (e.g., known inhibitors) to validate specificity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO gaps) and predict reactivity .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using datasets from analogs .

- MD Simulations : Study conformational stability in solvated systems (e.g., water-lipid bilayers for membrane-bound targets) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, cytotoxicity may vary in MCF-7 vs. HEK293 cells .

- Proteomics Profiling : Identify off-target interactions (e.g., via affinity chromatography-MS) that may explain divergent results .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can researchers elucidate the role of the 1,2,3-triazole moiety in pharmacological activity?

- Methodological Answer :

- Bioisostere Replacement : Synthesize analogs replacing triazole with oxadiazole or tetrazole; compare potency and selectivity .

- Crystallographic Studies : Resolve ligand-target co-crystal structures to visualize triazole interactions (e.g., hydrogen bonds with catalytic residues) .

- Kinetic Studies : Measure enzymatic inhibition rates (e.g., ) to determine if triazole acts as a competitive or non-competitive inhibitor .

Q. What experimental designs are optimal for studying metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites via LC-MS/MS. Focus on fluorophenyl oxidation or piperidine N-dealkylation .

- Isotope Labeling : Introduce or at labile positions (e.g., acetamide methyl) to track degradation .

- Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions (acid/base) to identify stability-limiting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.